2-Fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95%
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Overview
Description
2-Fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid (2-F5MMPBA) is a synthetic organic compound composed of a benzene ring with a fluorine atom and an ester group attached. It is a member of the family of benzoic acids, which are organic compounds that contain a carboxyl group (COOH) attached to a benzene ring. 2-F5MMPBA is a white crystalline solid with a melting point of 111-112°C and a molecular weight of 218.21 g/mol. It is soluble in water, alcohols, and organic solvents.
Mechanism of Action
2-Fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% is an organic acid that acts as a proton donor. It is a weak acid, meaning it is only partially dissociated in water. When it is dissolved in water, it dissociates into a proton (H+) and its conjugate base (2-Fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95%-). The proton is then available to react with other compounds, such as amines, to form amides.
Biochemical and Physiological Effects
2-Fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% has not been studied for its biochemical and physiological effects. However, it is known to be a weak acid, meaning it is only partially dissociated in water. This suggests that it is unlikely to have any significant effect on biochemical or physiological processes in the body.
Advantages and Limitations for Lab Experiments
2-Fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% is a useful reagent for organic synthesis in the laboratory. It is relatively easy to synthesize, and it is stable and soluble in a variety of solvents. However, it is a weak acid, which means it is only partially dissociated in water, and this can limit its usefulness in some reaction conditions.
Future Directions
Future research could focus on the synthesis of 2-Fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% derivatives, as well as its use in the synthesis of other organic compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2-Fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% on living organisms. Finally, research could be conducted to explore the potential applications of 2-Fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% in industrial and agricultural processes.
Synthesis Methods
2-Fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% can be synthesized by the reaction of 4-methoxy-3-methylphenol and 2-fluorobenzoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 100-110°C for 2-4 hours. The reaction mixture is then cooled and the product is collected by filtration.
Scientific Research Applications
2-Fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% is used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of a wide range of compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. 2-Fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% is also used in the synthesis of a variety of organic compounds, such as amides, esters, and amines.
properties
IUPAC Name |
2-fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-7-10(4-6-14(9)19-2)11-3-5-13(16)12(8-11)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVLPAPEEOZMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681284 |
Source
|
Record name | 4-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid | |
CAS RN |
1184537-99-2 |
Source
|
Record name | 4-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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